

Application Notes and Protocols for Studying Neutrophil Migration Using Ac2-26

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Compound of Interest

Compound Name: Ac2-26

Cat. No.: B549132

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Introduction

Ac2-26 is a 25-amino acid N-terminal peptide fragment of Annexin A1 (AnxA1), a glucocorticoid-regulated protein known for its potent anti-inflammatory properties.[1][2][3][4] **Ac2-26** mimics many of the biological actions of the full-length AnxA1 protein and is a valuable tool for studying the resolution phase of inflammation, particularly the modulation of neutrophil migration.[5] This peptide has been shown to influence neutrophil chemokinesis, adhesion, and transmigration, making it a key molecule of interest in inflammatory diseases and for the development of pro-resolving therapeutics.[1][2][4][6][7]

These application notes provide a comprehensive overview of the use of **Ac2-26** to study neutrophil migration, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed protocols for relevant assays.

Mechanism of Action

Ac2-26 exerts its effects on neutrophils primarily through the activation of G-protein coupled formyl peptide receptors (FPRs).[5][8] Specifically, it has been shown to bind to and activate both FPR1 and FPR2/ALX (also known as FPRL1) on human neutrophils.[1][6][9] Engagement of these receptors by **Ac2-26** initiates a downstream signaling cascade that is distinct from that of the full-length AnxA1 protein.[9] The primary signaling pathway activated by **Ac2-26** in neutrophils to promote cell locomotion is the extracellular signal-regulated kinase (ERK)

pathway, while the JNK and p38 MAPK pathways do not appear to be significantly involved.[1][2][4][6]

Interestingly, studies have demonstrated that **Ac2-26** is a potent chemokinetic agent, meaning it stimulates random cell migration, rather than a classical chemotactic agent that directs migration along a chemical gradient.[1][2][4][6] This property may be crucial for its role in the resolution of inflammation, potentially facilitating the egress of neutrophils from inflamed tissues.[1][4][6]

Data Presentation

In Vitro Quantitative Data: Ac2-26 Effects on Human Neutrophil Migration

Parameter	Condition	Concentration	Result	Reference
Neutrophil Migration (Chemotaxis Assay)	Ac2-26	1-30 μ M	Dose-dependent increase in migration	[1][2][10]
fMLP (positive control)	1-100 nM	Dose-dependent increase in migration	[1][2][10]	
Neutrophil Chemokinesis	Ac2-26 (10 μ M in bottom well) with varying concentrations (1-30 μ M) in top well with cells	1-30 μ M	No inhibition of migration; slight augmentation at 30 μ M	[1][6]
fMLP (1 nM in bottom well) with varying concentrations (0.01-1 μ M) in top well with cells	0.01-1 μ M	Abolition of migratory response (chemotaxis)	[1]	
Receptor Involvement in Migration	Ac2-26 (10 μ M) with anti-FPR1 antibody	10 μ g/mL	Abrogation of chemotactic effect	[1]
Ac2-26 (10 μ M) with anti-FPR2/ALX antibody	10 μ g/mL	Abrogation of chemotactic effect	[1]	
Signaling Pathway Inhibition	Ac2-26 (3-30 μ M) with PD98059 (ERK inhibitor)	3-30 μ M	Dose-dependent inhibition of migration	[1]
Ac2-26 (3-30 μ M) with	3-30 μ M	No significant effect on	[1]	

SB203580 (p38
inhibitor)

migration

Ac2-26 (3-30
μM) with
SP600125 (JNK
inhibitor)

3-30 μM

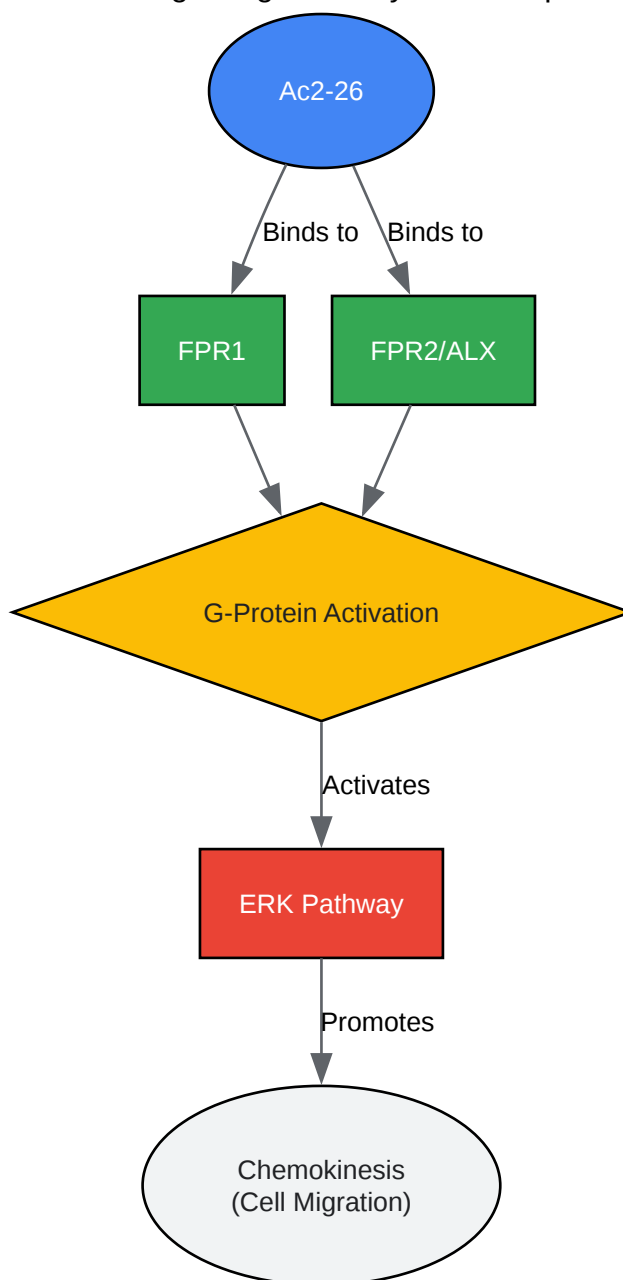
No significant
effect on
migration [1]

In Vivo Quantitative Data: Ac2-26 Effects on Neutrophil Migration and Inflammation

Animal Model	Treatment	Dosage	Key Findings	Reference
Mouse Model of Myocardial Infarction	Ac2-26 (intravenous)	1 mg/kg	Reduced cardiac inflammation after 48h	[5]
Rat Model of Inflammatory Pain	Ac2-26	Not specified	Reduced CFA-induced activation of astrocytes and production of inflammatory mediators in the spinal cord.	[11]
Mouse Model of Pneumococcal Meningitis	Ac2-26 (intraperitoneal)	1 mg/kg	Ameliorated neutrophil infiltration in the hippocampus and cortex.	[12]
Mouse Skin Allograft Model	Ac2-26	Not specified	Significantly reduced neutrophil transmigration into the skin allograft.	[13]
Rat Model of Endotoxin-Induced Uveitis	Ac2-26	Not specified	Inhibited neutrophil influx and protein leak into the eye.	[7]
Diabetic Mouse Wound Healing Model	Ac2-26 (local application)	Not specified	Down-regulated the number of neutrophils in the wound.	[14]

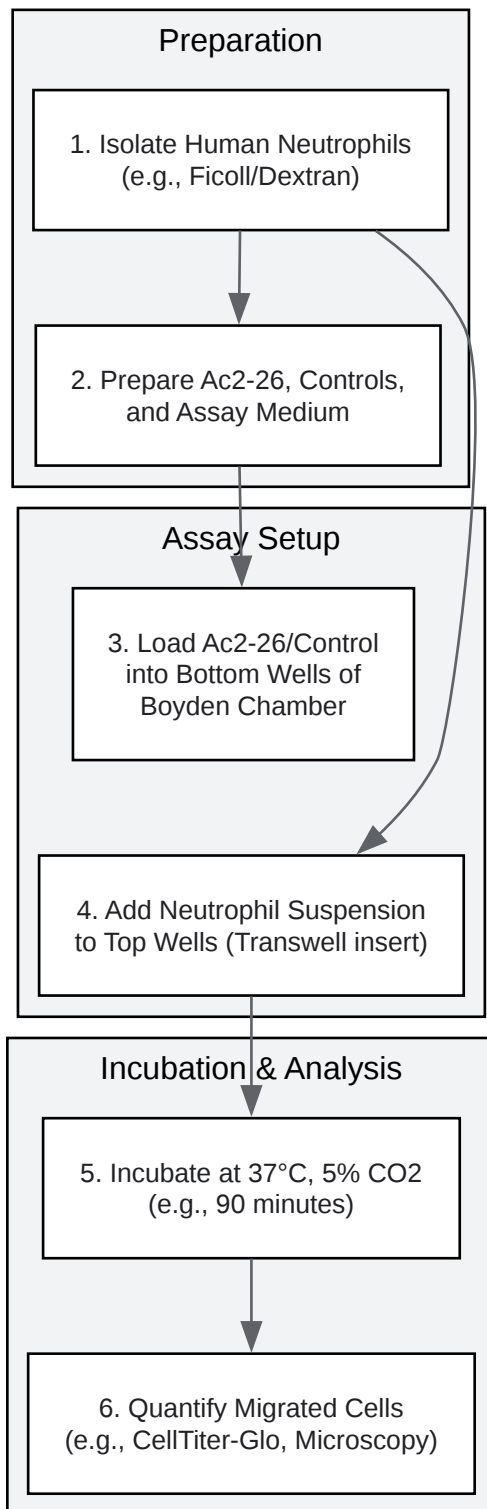
Signaling Pathways and Experimental Workflows

Ac2-26 Signaling Pathway in Neutrophils

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Caption: **Ac2-26** signaling cascade in neutrophils.

In Vitro Neutrophil Migration Assay Workflow

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Caption: Workflow for a typical in vitro neutrophil migration assay.

Experimental Protocols

Protocol 1: In Vitro Human Neutrophil Migration Assay (Boyden Chamber)

This protocol is adapted from methodologies described in studies investigating the chemokinetic effects of **Ac2-26**.[\[1\]](#)[\[2\]](#)

1. Materials:

- **Ac2-26** peptide (e.g., from Bankpeptide Limited)[\[12\]](#)
- fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control
- Ficoll-Paque™ PLUS
- Dextran T-500
- RPMI-1640 medium
- Bovine Serum Albumin (BSA)
- 96-well chemotaxis plate (Boyden chamber) with 5.0 µm pore size polycarbonate membrane (e.g., ChemoTx™)[\[1\]](#)
- Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Reagents for ERK, p38, and JNK inhibition (optional): PD98059, SB203580, SP600125[\[1\]](#)
- Neutralizing antibodies for FPR1 and FPR2/ALX (optional)[\[1\]](#)

2. Neutrophil Isolation:

- Collect fresh human peripheral blood from healthy volunteers in heparinized tubes.
- Isolate polymorphonuclear leukocytes (PMNs), primarily neutrophils, using a combination of Dextran sedimentation and Ficoll-Paque density gradient centrifugation.
- Perform hypotonic lysis to remove any remaining red blood cells.

- Wash the isolated neutrophils with RPMI-1640 and resuspend in RPMI-1640 containing 0.1% BSA at a concentration of 4×10^6 cells/mL.[2][10]
- Assess cell viability using a Trypan blue exclusion assay (should be >95%).
- (Optional) Perform flow cytometry with a neutrophil marker like anti-CD15 to check the purity of the isolated population.

3. Chemotaxis/Chemokinesis Assay Procedure:

- Prepare working solutions of **Ac2-26** (e.g., 1-30 μ M) and fMLP (e.g., 1-100 nM) in RPMI-1640 with 0.1% BSA.
- For Chemotaxis:
 - Add 30 μ L of the chemoattractant solutions (**Ac2-26** or fMLP) or vehicle control (RPMI/BSA) to the lower wells of the 96-well Boyden chamber.
 - Carefully place the filter membrane over the lower wells.
 - Add 50 μ L of the neutrophil suspension (2×10^5 cells) to the top of the filter membrane.
- For Chemokinesis:
 - To distinguish chemotaxis from chemokinesis, pre-incubate the neutrophil suspension with various concentrations of **Ac2-26** (e.g., 1-30 μ M) for 15 minutes at 37°C.[1]
 - Add a fixed concentration of **Ac2-26** (e.g., 10 μ M) to the lower wells.
 - Add the pre-incubated neutrophil suspension to the top wells. A true chemokinetic agent will still induce migration even when the concentration gradient is abolished.[1]
- Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO₂. [1][2][10]
- After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top surface of the membrane.

- Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®, which correlates with the cell number.[\[15\]](#) Alternatively, cells can be fixed, stained, and counted under a microscope.

4. (Optional) Receptor and Pathway Inhibition Studies:

- Receptor Blockade: Pre-incubate neutrophils with neutralizing antibodies against FPR1 or FPR2/ALX (e.g., 10 µg/mL) for 5 minutes at room temperature before adding them to the top chamber.[\[1\]](#)
- Signaling Inhibition: Pre-incubate neutrophils with specific inhibitors for ERK (PD98059), p38 (SB203580), or JNK (SP600125) for 15 minutes at 37°C before the migration assay.[\[1\]](#)

Protocol 2: In Vivo Mouse Model of Neutrophil Migration (Peritonitis)

This protocol is a generalized representation based on various in vivo studies demonstrating the anti-migratory properties of **Ac2-26**.[\[7\]](#)

1. Materials:

- **Ac2-26** peptide
- Inflammatory stimulus (e.g., Zymosan A, Lipopolysaccharide (LPS), or Carrageenan)
- C57BL/6 mice (or other appropriate strain)
- Sterile Phosphate-Buffered Saline (PBS)
- Anesthesia (e.g., isoflurane)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)
- Reagents for ELISA to measure cytokines (e.g., IL-1β, IL-6)

2. Experimental Procedure:

- House mice under standard pathogen-free conditions with access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee.
- Randomly divide mice into experimental groups (e.g., Sham, Vehicle + Stimulus, **Ac2-26** + Stimulus).
- Administer **Ac2-26** (e.g., 1 mg/kg) or vehicle (PBS) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time before the inflammatory challenge.^[12]
- Induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus (e.g., 1 mg/kg LPS or 1 mg/mL Zymosan A).
- At a predetermined time point after stimulus injection (e.g., 4, 6, or 24 hours), euthanize the mice.
- Perform peritoneal lavage by injecting 3-5 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
- Keep the peritoneal lavage fluid on ice.

3. Analysis of Neutrophil Infiltration:

- Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
- Prepare cells for flow cytometry by centrifuging the lavage fluid, resuspending the cell pellet in FACS buffer, and staining with fluorescently-labeled antibodies specific for neutrophils (e.g., anti-Ly6G).
- Analyze the samples on a flow cytometer to determine the percentage and absolute number of neutrophils that have migrated into the peritoneal cavity.

- (Optional) The supernatant from the peritoneal lavage can be collected and used to measure the levels of pro-inflammatory cytokines (e.g., IL-1 β , IL-6, TNF- α) by ELISA to assess the broader anti-inflammatory effects of **Ac2-26**.[\[16\]](#)

Conclusion

Ac2-26 is a versatile and powerful tool for investigating the complex processes of neutrophil migration and the resolution of inflammation. Its well-defined mechanism of action through FPRs and the ERK pathway, coupled with its demonstrated chemokinetic and anti-inflammatory effects in both in vitro and in vivo models, makes it an invaluable peptide for researchers in immunology and drug development. The protocols and data provided herein serve as a comprehensive resource for designing and executing robust experiments to further elucidate the role of the Annexin A1 pathway in health and disease.

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